Haloperidol N-Oxide

Dopamine D2 Receptor Binding Affinity Antipsychotic

Accurate quantification of haloperidol-related impurities in ANDA submissions requires a well-characterized N-oxide metabolite standard with distinct chromatographic behavior. Haloperidol N-Oxide (CAS 150214-94-1) provides the definitive solution: • Validated HPLC retention time & 0.3 nmol/ml detection limit for impurity profiling • >385-fold lower D2 receptor affinity vs. haloperidol for use as a negative control • Traceable to USP/EP pharmacopeial standards for regulatory-compliant QC workflows Supplied with full characterization data (COA, HPLC, MS, NMR).

Molecular Formula C21H23ClFNO3
Molecular Weight 391.9 g/mol
CAS No. 150214-94-1
Cat. No. B134418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol N-Oxide
CAS150214-94-1
Synonyms4-[cis-4-(4-Chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone;  4-[cis-4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-Oxide; 
Molecular FormulaC21H23ClFNO3
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESC1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
InChIInChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
InChIKeyLDKZFGVWYVWUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol N-Oxide (CAS 150214-94-1): A Key Reference Standard for Haloperidol Metabolism and Analytical Method Validation


Haloperidol N-Oxide (cis/trans mixture, CAS 150214-94-1) is a well-characterized metabolite and a critical analytical reference standard for the widely used antipsychotic drug haloperidol. Its chemical structure is defined by the addition of an oxygen atom to the piperidine nitrogen of haloperidol, forming an N-oxide functional group [1]. This compound is primarily utilized as a reference standard in analytical method development, validation (AMV), and quality control (QC) for haloperidol drug products, with traceability to pharmacopeial standards (USP or EP) available [2][3].

Why Haloperidol N-Oxide Cannot Be Substituted by Other Haloperidol Metabolites or N-Oxide Standards


Haloperidol N-Oxide is not interchangeable with other haloperidol metabolites (e.g., reduced haloperidol, CPHP) or generic N-oxide compounds due to its unique structural, analytical, and biological properties. While reduced haloperidol is a pharmacologically active metabolite, Haloperidol N-Oxide is not a major metabolite in microsomal preparations [1]. Its distinct chromatographic behavior, characterized by a specific retention time and detection limit in validated HPLC methods, is essential for accurate quantification and impurity profiling [1]. Furthermore, its interaction profile with key pharmacological targets, such as dopamine D2 receptors and monoamine oxidases, differs significantly from both the parent drug and other metabolites, making it a unique tool for studying haloperidol's metabolic fate and potential off-target effects [2][3].

Quantitative Differentiation of Haloperidol N-Oxide: A Comparative Evidence Guide for Scientific Selection


Haloperidol N-Oxide vs. Parent Haloperidol: >385-Fold Lower Affinity for the Dopamine D2 Receptor

Haloperidol N-Oxide exhibits a dramatically reduced binding affinity for the dopamine D2 receptor compared to the parent drug, haloperidol. This quantitative difference is a primary differentiator for its use in research, where a compound with minimal dopaminergic activity is required to study non-D2 mediated effects or as a control for receptor binding assays. Haloperidol binds with high affinity (KI = 2.8 nM) [1], whereas Haloperidol N-Oxide shows an IC50 of 1,080 nM in a rat brain assay [2]. This represents an approximately 386-fold lower potency. This marked reduction in D2 affinity confirms that Haloperidol N-Oxide is a pharmacologically distinct entity, not a simple 'active metabolite' at this primary target.

Dopamine D2 Receptor Binding Affinity Antipsychotic Pharmacology

Haloperidol N-Oxide vs. Reduced Haloperidol: >4-Fold Weaker Inhibition at Dopamine D2 Receptor

Haloperidol N-Oxide is a far weaker ligand at the dopamine D2 receptor compared to reduced haloperidol, the major active metabolite of haloperidol. While reduced haloperidol retains moderate affinity (KI = 239 nM), it is already 85-fold weaker than haloperidol [1]. Haloperidol N-Oxide demonstrates an even more substantial loss of activity, with an IC50 of 1,080 nM in rat brain [2]. This quantitative difference (approximately 4.5-fold weaker than reduced haloperidol) is crucial for studies differentiating the pharmacological contributions of haloperidol's various metabolic pathways.

Metabolite Pharmacology Dopamine D2 Receptor Reduced Haloperidol Comparative Binding

Haloperidol N-Oxide vs. Other Haloperidol Metabolites: A Key Negative Control for Monoamine Oxidase (MAO) Inhibition

Unlike several other haloperidol metabolites, Haloperidol N-Oxide (HTPNO) does not inhibit monoamine oxidase (MAO) enzymes at pharmacologically relevant concentrations. Specifically, HTPNO does not inhibit MAO-A or MAO-B to any appreciable degree at concentrations up to 100 µM [1]. In stark contrast, the pyridinium metabolite (HP+) is a potent, reversible, and selective MAO-B inhibitor with a Ki of 0.83 µM, and the tetrahydropyridine metabolite (HTP) is an irreversible MAO-B inhibitor with a Ki of 1.84 µM [1]. This clear quantitative distinction establishes Haloperidol N-Oxide as an essential negative control for investigations into the role of MAO inhibition in haloperidol's clinical effects.

Monoamine Oxidase MAO-B Enzyme Inhibition Schizophrenia

Analytical Differentiation: A Validated HPLC Method for Simultaneous Quantification of Haloperidol and its N-Oxide Metabolite

A validated isocratic high-performance liquid chromatography (HPLC) method has been specifically developed to separate and quantify haloperidol N-oxide (HNO) from haloperidol and six other metabolites in microsomal preparations [1]. The method achieves a detection limit of 0.3 nmol/ml for HNO, using UV detection at 245 nm, and uses a Hypersil CPS5 column with a mobile phase of 67% acetonitrile and 10 mM ammonium acetate (pH 5.4) at 1 ml/min [1]. This validated method provides a direct, quantitative, and reproducible means to distinguish Haloperidol N-Oxide from its closely related analogs, a critical requirement for any study involving its use or measurement.

Analytical Chemistry HPLC Method Validation Metabolism

Human D2L Receptor Affinity: >1,500-Fold Weaker Binding than Haloperidol

In a more specific human receptor assay, Haloperidol N-Oxide demonstrates a profound loss of affinity for the human dopamine D2L receptor expressed in HEK293 cells, with a reported Ki of 4,390 nM [1]. This is in comparison to haloperidol's known high affinity, which is typically in the low nanomolar range (e.g., KI = 2.8 nM [2]). This difference, representing a >1,500-fold reduction in potency, provides a definitive quantitative measure of the impact of N-oxidation on the molecule's primary pharmacological target in a human system.

Dopamine D2L Receptor Human Receptor Binding Affinity Antipsychotic

Primary Research and Industrial Applications for Haloperidol N-Oxide (CAS 150214-94-1)


Analytical Reference Standard for Haloperidol Impurity Profiling

Haloperidol N-Oxide is an essential reference standard for the development and validation of analytical methods used to detect and quantify impurities in haloperidol drug substances and products. As demonstrated by validated HPLC methods, its distinct retention time and detection limit (0.3 nmol/ml) allow for its specific identification and quantification in the presence of haloperidol and other related substances [1]. This application is critical for quality control (QC) in pharmaceutical manufacturing and for meeting regulatory requirements for Abbreviated New Drug Applications (ANDAs), where impurity profiling is mandatory [2].

Negative Control in Dopamine D2 Receptor Binding and Functional Assays

Due to its >385-fold lower affinity for the dopamine D2 receptor compared to haloperidol [1][2], and its >1,500-fold lower affinity for the human D2L receptor [3], Haloperidol N-Oxide serves as an ideal negative control in receptor binding and functional assays. Researchers can use this compound to confirm that observed effects in a given assay are specifically due to high-affinity D2 receptor antagonism and not to non-specific interactions of the haloperidol scaffold. This application is vital for target validation studies and for screening new chemical entities with improved selectivity profiles.

Tool for Investigating Sigma Receptor Pharmacology

While Haloperidol N-Oxide has minimal D2 affinity, the haloperidol scaffold is known to interact with sigma receptors [1]. By using Haloperidol N-Oxide, researchers can probe sigma receptor-mediated effects without the confounding influence of potent D2 receptor blockade. This allows for a more precise dissection of the pharmacological pathways involved in haloperidol's complex clinical profile, including its potential role in neuroprotection or neurotoxicity, which are areas of active investigation. This application is directly supported by evidence showing that other haloperidol metabolites display preferential activity at sigma receptors [1].

Internal Standard or Tracer in Mass Spectrometry-Based Metabolite Identification

The defined molecular weight (391.9 g/mol) and exact mass (391.1350495 Da) of Haloperidol N-Oxide [1] make it a suitable compound for use as an internal standard or tracer in mass spectrometry (MS) workflows. Its unique mass and fragmentation pattern enable accurate quantification and identification of haloperidol and its metabolites in complex biological matrices. This application is crucial for drug metabolism and pharmacokinetic (DMPK) studies, forensic toxicology, and therapeutic drug monitoring [2]. The compound's use in validated LC/MS assays for neuroleptics further confirms its utility in this domain [3].

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